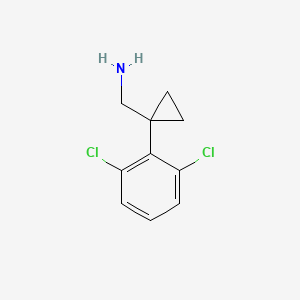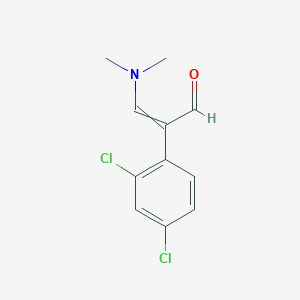![molecular formula C10H19N3O B11739280 2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)
2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ヒドロキシエチル)-3-(3-メチルブチルアミノ)-1H-ピラゾールは、ピラゾール類に属する有機化合物です。これは、3-メチルブチルアミノ基とエタン-1-オール基で置換されたピラゾール環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
1-(2-ヒドロキシエチル)-3-(3-メチルブチルアミノ)-1H-ピラゾールの合成は、通常、3-メチルブチルアミンと適切なピラゾール誘導体の反応を伴います。一般的な方法の1つは、以下の手順を含みます。
ピラゾール環の形成: これは、酸性条件下でヒドラジンを1,3-ジケトンと反応させることによって、ピラゾール環を形成することができます。
3-メチルブチルアミンによる置換: 次に、ピラゾール環を適切な触媒の存在下で3-メチルブチルアミンと反応させて、アミノ基を導入します。
エタン-1-オール基の導入: 最後に、求核置換反応によってエタン-1-オール基を導入します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に行う場合があります。反応条件は、高収率と純度を確保するために最適化されています。一般的な工業的方法には、連続フロー合成とバッチ処理が含まれ、ここで反応物は目的の生成物を得るために注意深く制御されます。
化学反応の分析
反応の種類
1-(2-ヒドロキシエチル)-3-(3-メチルブチルアミノ)-1H-ピラゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化することができます。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: この化合物は、求核置換反応を起こすことができ、ここでエタン-1-オール基は他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 求核置換反応には、通常、水酸化ナトリウム(NaOH)またはtert-ブトキシドカリウム(KOtBu)などの試薬が含まれます。
生成される主要な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールまたはアミンの生成。
置換: さまざまな置換ピラゾール誘導体の生成。
科学的研究の応用
1-(2-ヒドロキシエチル)-3-(3-メチルブチルアミノ)-1H-ピラゾールは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用と代謝経路を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療的特性について調査されています。
産業: 新素材と化学プロセスの開発に利用されています。
作用機序
1-(2-ヒドロキシエチル)-3-(3-メチルブチルアミノ)-1H-ピラゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生化学経路に影響を与える可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用状況によって異なります。
類似化合物の比較
類似化合物
3-[(3-メチルブチル)ニトロソアミノ]-2-ブタノン: 類似の構造を持つが、異なる官能基を持つ関連化合物。
2-メチル-3-[(3-メチルブチル)アミノ]-1-プロパノール: 置換基が異なる別の類似化合物。
独自性
1-(2-ヒドロキシエチル)-3-(3-メチルブチルアミノ)-1H-ピラゾールは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせのためにユニークです。そのピラゾール環とエタン-1-オール基は、さまざまなアプリケーションに汎用性があり、他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
3-[(3-Methylbutyl)nitrosoamino]-2-butanone: A related compound with a similar structure but different functional groups.
2-Methyl-3-[(3-methylbutyl)amino]-1-propanol: Another similar compound with variations in the substituents.
Uniqueness
2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and ethan-1-ol group make it versatile for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
2-[3-(3-methylbutylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-9(2)3-5-11-10-4-6-13(12-10)7-8-14/h4,6,9,14H,3,5,7-8H2,1-2H3,(H,11,12) |
InChIキー |
JQFVWWSNHANJFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC1=NN(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
amine](/img/structure/B11739236.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739239.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11739263.png)
![3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11739284.png)
![2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11739285.png)
